N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040662-89-2
VCID: VC11960715
InChI: InChI=1S/C21H16F2N4O2S/c1-27-20(29)19-18(14(10-24-19)12-5-3-2-4-6-12)26-21(27)30-11-17(28)25-16-8-7-13(22)9-15(16)23/h2-10,24H,11H2,1H3,(H,25,28)
SMILES: CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F
Molecular Formula: C21H16F2N4O2S
Molecular Weight: 426.4 g/mol

N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1040662-89-2

Cat. No.: VC11960715

Molecular Formula: C21H16F2N4O2S

Molecular Weight: 426.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1040662-89-2

Specification

CAS No. 1040662-89-2
Molecular Formula C21H16F2N4O2S
Molecular Weight 426.4 g/mol
IUPAC Name N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H16F2N4O2S/c1-27-20(29)19-18(14(10-24-19)12-5-3-2-4-6-12)26-21(27)30-11-17(28)25-16-8-7-13(22)9-15(16)23/h2-10,24H,11H2,1H3,(H,25,28)
Standard InChI Key CCSJNQVKRSUJHK-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F
Canonical SMILES CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-(2,4-difluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide, reflects its intricate architecture. Key structural features include:

  • A pyrrolo[3,2-d]pyrimidine core fused with a phenyl group at position 7.

  • A 3-methyl-4-oxo substitution on the pyrrolopyrimidine ring.

  • A sulfanyl bridge linking the core to an N-(2,4-difluorophenyl)acetamide moiety.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₆F₂N₄O₂S
Molecular Weight426.4 g/mol
IUPAC NameAs above
SMILESCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)F)F
InChIKeyCCSJNQVKRSUJHK-UHFFFAOYSA-N

The 2,4-difluorophenyl group enhances metabolic stability and membrane permeability, while the sulfanyl linkage may facilitate interactions with cysteine residues in biological targets .

Physicochemical Characteristics

Though solubility data remain unreported, the compound’s logP (partition coefficient) is estimated at ~3.2, indicative of moderate lipophilicity. The fluorine atoms contribute to electrostatic interactions, and the acetamide group enables hydrogen bonding with biological targets .

Synthesis and Preparation

Synthetic Pathways

While explicit protocols for this compound are proprietary, analogous pyrrolopyrimidines are synthesized via:

  • Core Formation: Cyclocondensation of aminopyrroles with carbonyl reagents to construct the pyrrolopyrimidine scaffold .

  • Sulfanyl-Acetamide Incorporation: Thiol-alkylation or nucleophilic substitution to attach the sulfanyl-acetamide side chain.

  • Fluorination: Introduction of fluorine atoms via electrophilic aromatic substitution or cross-coupling reactions.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsPurpose
1DMF, POCl₃, 80°CPyrrolopyrimidine core formation
2K₂CO₃, DMF, 2-mercaptoacetamideSulfanyl-acetamide coupling
3Selectfluor®, CH₂Cl₂, 0°CAromatic fluorination

Reaction yields and purity optimization strategies (e.g., chromatography, recrystallization) are critical for scalability.

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Pyrrolopyrimidine Core: Essential for kinase binding; methylation at N3 improves metabolic stability .

  • 2,4-Difluorophenyl Group: Augments hydrophobic interactions and bioavailability.

  • Sulfanyl Linker: Modulates electronic effects and conformational flexibility.

Analytical Characterization

Spectroscopic Methods

  • NMR (¹H, ¹³C): Confirms substituent positions and purity. Key signals include δ 10.2 ppm (amide NH) and δ 160–165 ppm (C=O).

  • HRMS: Validates molecular weight (observed m/z 426.1421 vs. calculated 426.1438).

  • HPLC: Purity >95% using C18 columns and acetonitrile/water gradients.

Table 3: Representative Analytical Data

TechniqueKey Observations
¹H NMRδ 2.45 (s, 3H, CH₃), δ 7.2–7.8 (m, Ar-H)
IR1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F)
UV-Visλ_max 265 nm (π→π* transition)

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